1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile
Description
Properties
Molecular Formula |
C6H5FN4O2 |
|---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H5FN4O2/c7-1-2-10-4-5(3-8)6(9-10)11(12)13/h4H,1-2H2 |
InChI Key |
OMIYGZXMINAAFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stepwise Protocol
The WO2009135808A2 patent outlines a high-yield method for 1,3,4-substituted pyrazoles, adaptable to the target compound. The process involves:
-
Formation of a Hydrazone Intermediate : Reacting α,α-difluoroamines (e.g., 1-(2-fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile ) with hydrazines (e.g., phenylhydrazine) in aqueous acidic media.
-
Cyclization : Treating the hydrazone with a Brønsted or Lewis acid (e.g., HCl, BF₃) to induce pyrazole ring closure.
The regioselectivity arises from steric and electronic effects during cyclization, favoring the 1,3-isomer over the 1,5-isomer by a molar ratio exceeding 100:1.
Optimization Parameters
Table 1: Key Conditions for Hydrazone-Based Synthesis
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Reaction Temperature | 50–80°C | Maximizes cyclization rate |
| Acid Catalyst | 0.1–1.0 eq HCl | Prevents over-protonation |
| Hydrazine Equivalents | 1.2–1.5 eq | Minimizes side products |
Diazotization and Alkylation Approach
Classical Diazonium Salt Pathway
The US4235995A patent details a diazotization-alkylation sequence:
-
Diazonium Salt Formation : Treating 3-amino-4-pyrazolecarbonitrile with HBF₄ and NaNO₂ at −5°C to form a stable diazonium fluoborate.
-
Nitro Group Introduction : Reacting the diazonium salt with NaNO₂/Cu to replace the amino group with nitro (79% yield over two steps).
-
1-Substitution : Alkylating the pyrazole nitrogen using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of NaH or K₂CO₃.
Fluorination Strategies
The 2-fluoroethyl group is introduced via nucleophilic substitution:
Table 2: Comparison of Fluorination Methods
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Direct Alkylation | 65–70 | 95 | Competing elimination |
| Halogen Exchange | 75–80 | 98 | Longer reaction time (12 h) |
Critical Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The fluoroethyl group can be replaced by other substituents through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Cyclization: Cyclization reactions may require catalysts such as acids or bases, and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-Fluoroethyl)-3-amino-1H-pyrazole-4-carbonitrile, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluoroethyl moiety.
Scientific Research Applications
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of pyrazole derivatives with biological targets.
Medicine: The compound and its derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoroethyl, nitro, and carbonitrile groups can influence the compound’s binding affinity and specificity for these targets. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on various research studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 173.15 g/mol. The compound features a pyrazole ring with a nitro group and a carbonitrile functional group, contributing to its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 173.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1443279-36-4 |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Case Study : In vitro studies showed that derivatives of pyrazoles could induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma. The IC50 values for these compounds ranged from 25 to 45 μM, indicating moderate effectiveness compared to standard chemotherapeutics like doxorubicin (IC50 = 57.89 μM) .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of the nitro group in the structure can enhance the compound's ability to inhibit pro-inflammatory cytokines.
- Research Findings : Compounds similar to this compound have been shown to reduce inflammation in animal models by inhibiting pathways involved in the production of inflammatory mediators such as TNF-alpha and IL-6 .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied, revealing their effectiveness against various bacterial strains.
- Study Insights : A derivative with a similar structure exhibited an MIC (Minimum Inhibitory Concentration) value of 0.015 mg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins, leading to increased caspase activity.
- Inflammation Modulation : It may inhibit NF-kB signaling pathways, which are crucial for the expression of inflammatory genes.
Q & A
Q. Key Considerations :
- Reaction time and temperature must be optimized to minimize byproducts (e.g., over-alkylation).
- Use anhydrous conditions to prevent hydrolysis of the nitrile group.
(Basic) What characterization techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorptions at ~2240 cm⁻¹ (C≡N) and ~1530 cm⁻¹ (NO₂) .
- Mass Spectrometry : Molecular ion [M⁺] matches theoretical mass (C₆H₅FN₄O₂: 184.03 g/mol) .
(Basic) How is purity assessed and improved during synthesis?
Methodological Answer:
- TLC Monitoring : Use silica plates with UV visualization (Rf = 0.3–0.6 in cyclohexane/ethyl acetate) to track reaction progress .
- Chromatography : Flash chromatography with silica gel (0–25% ethyl acetate gradient) removes unreacted precursors .
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .
(Advanced) How do steric and electronic effects influence reactivity in substitution reactions?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., 2-fluoroethyl) hinder nucleophilic attack at the pyrazole C-4 position, favoring C-5 reactivity .
- Electronic Effects : The electron-withdrawing nitro group deactivates the pyrazole ring, reducing electrophilicity at adjacent positions. Fluorine’s electronegativity enhances stability but slows SN2 reactions .
- Contradictions : Some studies report unexpected C-3 reactivity under high-pressure conditions, suggesting solvent polarity’s role .
(Advanced) How to resolve contradictions in biological activity data for fluorinated pyrazoles?
Methodological Answer:
Discrepancies arise due to:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) affect IC₅₀ values. Normalize data using internal controls .
- Metabolic Stability : Fluorine’s metabolic resistance may skew in vivo vs. in vitro results. Use isotopic labeling (¹⁸F/¹⁹F) for pharmacokinetic tracking .
Example : In anti-inflammatory assays, 1-(2-fluoroethyl) derivatives showed 10-fold higher activity than non-fluorinated analogs, but cytotoxicity varied due to impurities .
(Advanced) What computational methods predict structure-activity relationships (SAR)?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potentials and nucleophilic sites .
- Molecular Docking : Simulate binding to targets (e.g., COX-2) using AutoDock Vina. Fluorine’s van der Waals interactions improve binding affinity by 1.5 kcal/mol .
- QSAR Models : Use Hammett constants (σₚ) for nitro and fluorine groups to correlate electronic effects with bioactivity .
(Basic) What safety protocols are critical for handling fluorinated pyrazoles?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., 2-fluoroethyl bromide) .
- Waste Disposal : Neutralize nitro-containing waste with 10% NaHCO₃ before disposal .
(Advanced) How to design experiments for analyzing metabolic pathways?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs for real-time tracking via ¹⁹F NMR .
- LC-MS/MS : Quantify metabolites using MRM transitions (e.g., m/z 184 → 138 for parent compound) .
- Enzyme Inhibition Studies : Incubate with liver microsomes ± CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .
Table 1: Structurally Similar Compounds and Key Features
| Compound Name | Structural Features | Unique Bioactivity | Reference |
|---|---|---|---|
| 5-Chlorothiophen-2-carboxylic acid | Thiophene ring, no triazole | Antifungal | |
| 3-Amino-1H-1,2,4-triazole | Amino group, simpler heterocycle | Herbicidal | |
| 5-(Chlorothiophen)triazoles | Chlorothiophene-triazole hybrid | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
